BenchChemオンラインストアへようこそ!

Xmd17-109

ERK5 Kinase Inhibitor Enzymatic Assay

XMD17-109 is a critical tool for dissecting ERK5 kinase-dependent vs. independent functions. Unlike 'cleaner' analogs like AX15836, its distinct polypharmacology (BRD4 IC50=217nM, LRRK2 IC50=339nM) is essential for recapitulating phenotypes seen in genetic ERK5 knockout models. It is the preferred inhibitor for chronic oral dosing studies (90% bioavailability, 8.2h half-life in mice). Use as a positive control in PROTAC development to differentiate kinase inhibition from protein degradation. For researchers designing studies to probe kinase-independent biology, this compound is a necessary experimental control.

Molecular Formula C36H46N8O3
Molecular Weight 638.8 g/mol
CAS No. 1435488-37-1
Cat. No. B611852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXmd17-109
CAS1435488-37-1
SynonymsXMD17-109;  XMD-17-109;  XMD 17-109;  XMD17109;  XMD-17109;  XMD 17109.
Molecular FormulaC36H46N8O3
Molecular Weight638.8 g/mol
Structural Identifiers
InChIInChI=1S/C36H46N8O3/c1-4-47-32-23-25(34(45)43-17-15-26(16-18-43)42-21-19-40(2)20-22-42)13-14-29(32)38-36-37-24-31-33(39-36)44(27-9-5-6-10-27)30-12-8-7-11-28(30)35(46)41(31)3/h7-8,11-14,23-24,26-27H,4-6,9-10,15-22H2,1-3H3,(H,37,38,39)
InChIKeyXVBGRTMNFNMINE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to beige solid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





XMD17-109 (ERK5-IN-1): A Benchmark ATP-Competitive ERK5 Inhibitor for Preclinical Kinase Research


XMD17-109 (CAS 1435488-37-1), also known as ERK5-IN-1, is an ATP-competitive, small-molecule inhibitor of the mitogen-activated protein kinase 7 (MAPK7, also known as ERK5) [1]. It is characterized by an enzymatic IC50 of 162 nM and cellular EC50 of 90 nM for inhibiting ERK5 autophosphorylation [2]. As a tool compound in preclinical research, XMD17-109 is widely used to investigate the kinase-dependent functions of the ERK5 signaling pathway [3]. It is a member of the benzo[e]pyrimido-[5,4-b]diazepin-6(11H)-one chemotype and exhibits selectivity for ERK5 over a broad panel of kinases .

The Critical Need for Contextual Selectivity: Why XMD17-109 Is Not Interchangeable with Modern Ultra-Selective ERK5 Inhibitors


Substituting XMD17-109 with other ERK5 inhibitors like AX15836 or BAY-885, or vice versa, is scientifically invalid due to profound differences in their selectivity profiles and resulting biological phenotypes. While newer inhibitors boast higher selectivity against the kinase panel, XMD17-109's distinct activity against bromodomain-containing protein 4 (BRD4; IC50 = 217 nM) and leucine-rich repeat kinase 2 (LRRK2; IC50 = 339 nM) is a defining, not ancillary, characteristic [1]. Experiments using 'cleaner' inhibitors like AX15836 or BAY-885 fail to recapitulate many of the cellular and in vivo phenotypes originally attributed to ERK5 via genetic knockdown [2]. This discrepancy has led to the crucial realization that ERK5 may have significant kinase-independent functions, which are masked when using a more polypharmacological tool like XMD17-109. Therefore, the choice between XMD17-109 and its analogs is not a matter of simple potency but a critical experimental design decision that defines the biological question being asked—whether to study kinase-dependent functions with an inhibitor that has confounding off-target effects, or to probe kinase-independent biology with a cleaner but less broadly active tool.

Quantitative Differentiation: Head-to-Head Evidence for XMD17-109 Against Key ERK5 Inhibitor Comparators


Comparative ERK5 Enzymatic Potency: XMD17-109 vs. AX15836, BAY-885, and JWG-071

XMD17-109 demonstrates an enzymatic IC50 of 162 nM against ERK5 [1]. This places it as a moderately potent inhibitor, distinctly less potent than the newer generation of highly selective inhibitors such as AX15836 (IC50 = 8 nM), BAY-885 (IC50 = 35 nM), and JWG-071 (IC50 = 88 nM) [1]. Its potency is, however, superior to its predecessor XMD8-92 (IC50 = 364 nM) [1]. This quantitative potency data is critical for selecting the appropriate tool compound based on the required strength of target engagement.

ERK5 Kinase Inhibitor Enzymatic Assay

Kinase Selectivity Profile: XMD17-109 vs. Ultra-Selective Inhibitors AX15836 and BAY-885

A defining characteristic of XMD17-109 is its off-target inhibition of Bromodomain-containing protein 4 (BRD4; IC50 = 217 nM) and Leucine-rich repeat kinase 2 (LRRK2; IC50 = 339 nM) [1]. In contrast, the more modern ERK5 inhibitors AX15836 and BAY-885 show no significant binding to BRD4 and are considered highly selective for ERK5 [1]. JWG-071, while more selective than XMD17-109, still retains some activity against BRD4 (IC50 = 5420 nM) and LRRK2 (IC50 = 109 nM) [1]. This difference in polypharmacology is not a flaw but a functional distinction that dictates the biological outcomes observed in studies.

ERK5 Kinase Inhibitor Selectivity Profile Off-Target

Cellular Potency in HeLa Cells: XMD17-109 vs. JWG-071

In a cellular context, XMD17-109 inhibits epidermal growth factor (EGF)-induced ERK5 autophosphorylation with an EC50 of 90 nM in HeLa cells [1]. This is comparable to its enzymatic potency and indicates good cell permeability. In a direct comparison study, JWG-071 was found to be slightly more potent in a similar cellular context, with an IC50 of 88 nM [2], though the two values are not statistically distinct given reported variability.

ERK5 Cellular Assay Autophosphorylation

Comparative Oral Bioavailability and Pharmacokinetics: XMD17-109 vs. Class Average

XMD17-109 demonstrates favorable oral pharmacokinetic properties in mice, with an oral bioavailability (F) of 90%, a half-life (T1/2) of 8.2 hours, and an AUC of 15,745 h*ng/mL following oral administration [1]. This is significantly higher than the average oral bioavailability for many preclinical kinase inhibitors, which often suffer from poor absorption and rapid clearance. For comparison, while specific PK data for AX15836 is less widely published, the compound is often dosed intraperitoneally (IP) rather than orally, suggesting its oral bioavailability may be limited [2].

ERK5 Pharmacokinetics Oral Bioavailability In Vivo

Validated Applications for XMD17-109 Based on Quantitative Evidence


Investigating the Kinase-Dependent vs. Kinase-Independent Functions of ERK5

XMD17-109 is optimally used as a control compound in studies comparing its effects to those of ultra-selective ERK5 inhibitors like AX15836 or BAY-885. Because XMD17-109 inhibits ERK5 kinase activity but also engages off-targets like BRD4 and LRRK2, any phenotype observed with XMD17-109 but not with a cleaner inhibitor implicates a kinase-independent or off-target-mediated mechanism. This is a direct application of the comparative selectivity data [1] and is essential for dissecting the complex biology of ERK5.

Long-Term In Vivo Studies Requiring Convenient Oral Dosing

The high oral bioavailability (90%) and extended half-life (8.2 h) of XMD17-109 in mice make it the preferred ERK5 inhibitor for chronic oral dosing studies, particularly when compared to inhibitors like AX15836 that are typically administered via intraperitoneal injection [2]. This PK advantage significantly reduces animal handling stress and experimental complexity, ensuring more physiologically relevant and reproducible long-term disease models.

Positive Control in Assays Validating ERK5 Degrader (PROTAC) Selectivity

XMD17-109 serves as a critical positive control in the development and characterization of ERK5-targeting proteolysis-targeting chimeras (PROTACs). Studies have shown that PROTACs built using the XMD17-109 warhead are not selective for ERK5 degradation due to the inhibitor's inherent polypharmacology [3]. Therefore, XMD17-109 treatment is used as a baseline to demonstrate that any observed cellular effects are due to kinase inhibition, whereas effects from a selective degrader (e.g., INY-06-061) are due to ERK5 protein loss. This application directly leverages the known selectivity profile of XMD17-109 to validate next-generation chemical tools.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Xmd17-109

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.